N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
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Scientific Research Applications
Interaction Studies and Physical Chemistry
Research has delved into the interactions of related methyl acetate with aqueous solutions of quinoxaline derivatives, examining the effect of temperature and concentration. This study provides insights into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for understanding the behavior of such compounds in various environments (Raphael, Bahadur, & Ebenso, 2015).
COX-2 Inhibition for Anti-inflammatory Purposes
The compound's analogs have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This includes extensive structure-activity relationship (SAR) studies, identifying potent and selective COX-2 inhibitors, highlighting their therapeutic potential in inflammation-related diseases (Penning et al., 1997).
Anticancer and Antiviral Research
Derivatives of the chemical compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain derivatives showed promising results in these areas, indicating their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, related to the structure , have been synthesized for potential use as antibacterial agents. This research underscores the compound's versatility in addressing microbial resistance, an ongoing challenge in medical science (Azab, Youssef, & El-Bordany, 2013).
Catalysis and Green Chemistry
The compound's derivatives have also been explored for their roles in catalysis, particularly in green chemistry applications. This includes the synthesis of three substituted methane derivatives using environmentally friendly catalysts, showcasing the compound's utility in sustainable chemical processes (Karami et al., 2013).
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-22-15(13-3-2-4-14(13)21-22)9-20-25(23,24)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMRIHHFHXFGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.